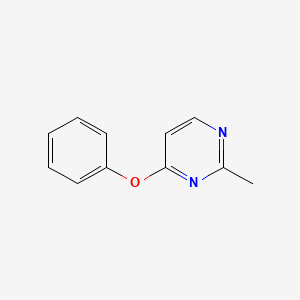![molecular formula C19H25N5O B6503119 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea CAS No. 1396877-46-5](/img/structure/B6503119.png)
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea (3-PPPU) is a novel small molecule compound with potential therapeutic applications. It is a heterocyclic compound that was first synthesized in the laboratory in 2020. 3-PPPU has a wide range of possible applications in the medical and scientific fields, including its use in biochemical and physiological studies, drug discovery, and as a potential therapeutic agent.
科学的研究の応用
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has a variety of possible applications in scientific research. It has been used in biochemical and physiological studies to investigate its potential therapeutic applications. It has also been used as a probe to study the structure and function of proteins and other biological molecules. Additionally, this compound has been used in drug discovery, as it has been shown to bind to certain proteins and inhibit their activity.
作用機序
The mechanism of action of 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is not yet fully understood. However, it is believed to act as an inhibitor of certain proteins and enzymes, and to modulate the activity of certain biochemical pathways. It has been shown to bind to certain proteins and inhibit their activity, and to interact with certain enzymes and modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain proteins and enzymes, and to modulate the activity of certain biochemical pathways. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been shown to have neuroprotective effects, and to reduce pain and inflammation.
実験室実験の利点と制限
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a highly soluble compound, making it easy to use in laboratory experiments. However, there are some limitations, such as its low potency and limited availability.
将来の方向性
There are several possible future directions for the use of 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea. One possible direction is to further investigate its potential therapeutic applications, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, further research could be conducted to investigate its potential use in drug discovery and to study the structure and function of proteins and other biological molecules. Additionally, further research could be conducted to investigate its potential use as a biomarker for certain diseases. Finally, further research could be conducted to investigate its potential use in the development of novel therapeutic agents.
合成法
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea can be synthesized in a variety of ways, including the use of a two-step synthesis process. In the first step, a reaction between 1-(2-phenylethyl)-3-carbamoyl-piperidine and pyrazine-2-carboxylic acid is conducted in the presence of a base, such as sodium hydroxide, to form the desired product. In the second step, the product is reacted with methylurea in the presence of a base, such as sodium hydroxide, to form the desired this compound.
特性
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(22-9-6-16-4-2-1-3-5-16)23-14-17-7-12-24(13-8-17)18-15-20-10-11-21-18/h1-5,10-11,15,17H,6-9,12-14H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGPLFRNVCPYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B6503037.png)
![5-chloro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6503044.png)

![1-(2-chlorophenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503065.png)
![N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6503071.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503085.png)
![1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6503089.png)
![(2Z)-6-methoxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503092.png)
![2,6-difluoro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503104.png)
![3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503112.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-ethoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503118.png)
![3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503129.png)
![(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6503133.png)
![6-hydroxy-7-methyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6503155.png)